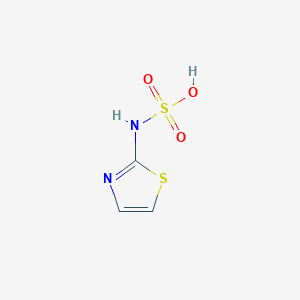

1,3-Thiazol-2-ylsulfamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87198-68-3 |

|---|---|

Molecular Formula |

C3H4N2O3S2 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

1,3-thiazol-2-ylsulfamic acid |

InChI |

InChI=1S/C3H4N2O3S2/c6-10(7,8)5-3-4-1-2-9-3/h1-2H,(H,4,5)(H,6,7,8) |

InChI Key |

KBYLLOKASXNZIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)NS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1,3 Thiazol 2 Ylsulfamic Acid and Its Derivatives

Classical Synthetic Approaches

The foundational methods for thiazole (B1198619) synthesis have been established for over a century and continue to be widely used due to their reliability and versatility. These approaches typically involve the reaction of two components to form the five-membered heterocyclic ring.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most prominent and widely recognized method for the preparation of thiazole derivatives. bepls.comijper.orgsynarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. bepls.comsynarchive.com For the synthesis of 2-aminothiazole (B372263) derivatives, which are direct precursors to 1,3-thiazol-2-ylsulfamic acid, thiourea (B124793) is used as the thioamide component. youtube.comresearchgate.net

The reaction mechanism proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. synarchive.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the starting α-haloketone and thioamide. derpharmachemica.com

Adaptations to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and avoid the use of lachrymatory α-haloketones. One such modification involves the in situ generation of the α-haloketone. For instance, aralkyl ketones can be treated with N-bromosuccinimide (NBS) to form the α-bromo ketone, which then reacts with thiourea in a one-pot fashion. researchgate.net Other halogenating agents like bromine (Br₂) and iodine (I₂) have also been employed. tandfonline.com

| Reactant 1 | Reactant 2 | Key Conditions/Modifications | Product Type |

|---|---|---|---|

| α-Haloketone | Thioamide | Classical Hantzsch reaction | Substituted thiazole |

| 2-Bromoacetophenone (B140003) | Thiourea | Demonstrated in a laboratory experiment with neutralization leading to precipitation | 2-Amino-4-phenylthiazole |

| Aralkyl ketone | Thiourea | In situ α-bromination with NBS | 2-Amino-4-aralkylthiazole |

| α,α-Dibromoketones | Thiourea | Demonstrated superiority over α-monobromoketones in some cases | 2-Amino-4-arylthiazoles |

Condensation Reactions with Thioureas and α-Halocarbonyl Compounds

This subsection is fundamentally a more detailed look at a specific application of the Hantzsch synthesis, focusing on the use of thiourea to generate the 2-aminothiazole core. The reaction of thiourea or its N-substituted derivatives with α-halocarbonyl compounds (ketones or aldehydes) is a robust and straightforward method for accessing 2-aminothiazole derivatives. ijper.orgresearchgate.net

The process involves the condensation of the two reactants, typically in a suitable solvent such as ethanol, and often under reflux conditions. researchgate.net The reaction is versatile, allowing for the synthesis of 2-aminothiazoles with various substituents at the 4- and 5-positions of the thiazole ring, depending on the structure of the starting α-halocarbonyl compound. derpharmachemica.com For example, the reaction of 2-bromoacetophenone with thiourea yields 2-amino-4-phenylthiazole. youtube.com

The reaction conditions can be modified to optimize yields and purity. For instance, the use of a base, such as potassium bicarbonate, can be employed to neutralize the hydrogen halide formed during the reaction. scribd.com The simplicity and efficiency of this condensation reaction have made it a cornerstone in the synthesis of precursors for compounds like this compound.

Cyclization Strategies Involving Thiocarbonyl Compounds

Beyond the classical Hantzsch synthesis, other cyclization strategies that utilize different types of thiocarbonyl compounds have been developed. These methods offer alternative pathways to the thiazole ring system.

One notable approach involves the use of dithioesters as the thiocarbonyl precursor. An efficient, one-pot protocol has been developed for the synthesis of 4-amino-2-(het)aryl-5-substituted thiazoles by employing (het)aryl/alkyldithioesters as the thiocarbonyl partner. acs.org This method proceeds via a modified Thorpe-Ziegler type cyclization. acs.org The reaction involves the treatment of the dithioester with cyanamide (B42294) in the presence of a strong base like sodium hydride, followed by the addition of an activated methylene (B1212753) halide. acs.org This strategy allows for the construction of thiazoles with diversity at both the 2- and 5-positions. acs.org

Another strategy involves the reaction of thioamides with alkynyl(aryl)iodonium reagents. This method provides a novel route to thiazoles through a cyclocondensation reaction. acs.org While less common than the Hantzsch synthesis, these alternative cyclization strategies demonstrate the flexibility of using various thiocarbonyl compounds in the construction of the thiazole core.

Modern Synthetic Protocols and Innovations

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, cost-effective, and environmentally friendly methodologies. This has led to significant innovations in the synthesis of thiazole derivatives.

One-Pot Synthesis Techniques

A common one-pot approach is a three-component reaction involving an active methylene compound, urea (B33335) or thiourea, and N-bromosuccinimide (NBS). neliti.com Another efficient one-pot method for preparing 2-aminothiazole derivatives involves the reaction of aldehydes, ketones, or β-keto esters with a bromine source like aqueous hydrobromic acid and hydrogen peroxide in water. jocpr.com

Furthermore, multi-component procedures have been developed for the synthesis of new substituted Hantzsch thiazole derivatives. researchgate.net For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes can be carried out in a one-pot fashion. researchgate.net These one-pot syntheses streamline the preparation of complex thiazole derivatives and align with the principles of green chemistry. nih.gov

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net The synthesis of thiazoles has been a fertile ground for the application of these principles. bepls.comosi.lv

Green Solvents: A significant focus has been on replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the one-pot synthesis of 2-aminothiazoles. jocpr.com Polyethylene glycol (PEG) in water has also been employed as a recyclable solvent system. researchgate.nettandfonline.com

Catalyst-Free and Recyclable Catalysts: Some green protocols for 2-aminothiazole synthesis have been developed that proceed without a catalyst. bepls.com For instance, a simple and efficient method involves the reaction of α-diazoketones and thiourea in PEG-400. bepls.com In other cases, recyclable solid-supported catalysts like Nafion-H have been used to facilitate the reaction, allowing for easy separation and reuse of the catalyst. researchgate.nettandfonline.com

Energy-Efficient Methods: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times and improved yields. bepls.com Microwave-assisted synthesis of hydrazinyl thiazoles has been reported to occur in a matter of seconds under solvent- and catalyst-free conditions. bepls.com Ultrasound-mediated synthesis is another energy-efficient technique that has been applied to the synthesis of thiazole derivatives. sruc.ac.uk

Solvent-Free Synthesis: An eco-friendly, solvent-free approach to the Hantzsch synthesis of 2-aminothiazoles has been developed. organic-chemistry.org This method involves heating the α-bromoacetophenone to its melting point and then adding thiourea, resulting in a rapid reaction. organic-chemistry.org

| Green Approach | Example/Technique | Advantages |

|---|---|---|

| Green Solvents | Water, Polyethylene glycol (PEG)-water system | Environmentally benign, reduced waste |

| Catalysis | Catalyst-free reactions, Recyclable solid catalysts (e.g., Nafion-H) | Simplified purification, catalyst reusability |

| Energy Efficiency | Microwave irradiation, Ultrasonic irradiation | Reduced reaction times, higher yields |

| Solvent-Free Conditions | Heating reactants without a solvent | Elimination of solvent waste, simplified workup |

| Renewable Resources | Aqueous extract of neem leaves as a catalyst | Sustainable and biodegradable |

These modern synthetic protocols and green chemistry innovations are continuously improving the accessibility and sustainability of synthesizing this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.

Multi-Component Reactions for Thiazole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.goviau.ir These reactions are advantageous from a green chemistry perspective due to their high atom economy, reduced number of purification steps, and often milder reaction conditions. acs.orgbenthamdirect.com

Several MCRs have been developed for the synthesis of the thiazole scaffold. One notable approach involves the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir This solvent-free method, accelerated by N-methyl imidazole (B134444), provides rapid access to diversely substituted thiazole derivatives in good yields. iau.ir Another strategy utilizes a one-pot C-C, C-N, and C-S bond-forming process from the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a hydrogen-bond-donating medium that facilitates the reaction at room temperature. acs.org

A novel chemoenzymatic one-pot MCR has also been developed using trypsin from porcine pancreas (PPT) as a catalyst. mdpi.com This method synthesizes thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates with high yields under mild conditions, expanding the application of enzymes in organic synthesis. mdpi.com

Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

| Primary Amines | Dialkyl Acetylenedicarboxylates | Isothiocyanates | N-methyl imidazole (Solvent-free) | Substituted Thiazoles | iau.ir |

| Aryl Glyoxal | Aryl Thioamide | Pyrazolones | HFIP | Pyrazole-linked Thiazoles | acs.org |

| Secondary Amines | Benzoyl Isothiocyanate | Dimethyl But-2-ynedioate | Trypsin (PPT) / Ethanol | Substituted Thiazoles | mdpi.com |

| Aldehydes | Benzoylisothiocyanate | Alkyl Bromides | KF/Clinoptilolite NPs / Water | Substituted Thiazoles | benthamdirect.com |

Derivatization Strategies of this compound

While the synthesis of this compound itself can be achieved via the formation of a thiazole ring from a thiourea precursor and an α-halo ketone, followed by sulfamation, the derivatization of the core thiazole structure is key to creating a wide array of analogues with diverse properties. evitachem.com These strategies involve modifying the thiazole ring itself or attaching various functional groups and heterocyclic systems.

Functionalization at the Thiazole Ring Positions

The thiazole ring possesses distinct reactivity at its carbon positions (C2, C4, C5), allowing for selective functionalization. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com The C4 and C5 positions are more prone to electrophilic substitution, with the specific position depending on the nature of the substituents already present on the ring. pharmaguideline.com

Common functionalization reactions include:

Arylation: Direct C-H arylation of thiazole C-H bonds can be achieved using aryl iodides in the presence of a copper catalyst and a base like lithium tert-butoxide. organic-chemistry.org

Alkylation: The nitrogen atom of the thiazole ring can be alkylated with alkyl halides to form thiazolium cations. pharmaguideline.com

Halogenation: Halogens can be introduced at various positions, which then serve as handles for further cross-coupling reactions.

Formylation: Thiazoles can act as formyl synthons; they can be converted to aldehydes through N-methylation, reduction, and hydrolysis. wikipedia.org

Synthesis of Hydrazone and Carboxamide Derivatives

Hydrazone and carboxamide moieties are frequently incorporated into thiazole derivatives to explore their biological potential.

Carboxamide Derivatives: Thiazole-5-carboxamides are a common class of derivatives. A general synthetic route involves the Hantzsch thiazole synthesis to create a thiazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid. nih.govresearchgate.net This acid can then be coupled with various amines using standard coupling reagents like EDC·HCl and HOBt to yield the desired carboxamide derivatives. nih.govacs.org Solid-phase synthesis has also been employed to create libraries of 2-amino-5-carboxamide thiazole derivatives. acs.org These compounds are of interest as potential kinase inhibitors and fungicides. nih.govnih.gov

Hydrazone Derivatives: The synthesis of thiazole-hydrazones typically starts with a thiazole-carbohydrazide intermediate. mdpi.com This key intermediate is prepared by reacting a thiazole-carboxylate ester with hydrazine (B178648) hydrate. mdpi.comnih.gov The resulting carbohydrazide (B1668358) is then condensed with a variety of substituted aldehydes or ketones, often in the presence of an acid catalyst, to form the final acyl-hydrazone derivatives. mdpi.comnih.gov These derivatives have been investigated for their antimicrobial and antioxidant activities. mdpi.comnih.gov One-pot, three-component reactions involving thiosemicarbazones, arylglyoxals, and Meldrum's acid have also been reported as an efficient method to access 2-(2-hydrazinyl) thiazole derivatives. tandfonline.com

Table 2: Synthesis of Thiazole Hydrazone and Carboxamide Derivatives

| Derivative Type | Key Intermediate | Key Reaction | Reagents | Reference |

| Carboxamide | Thiazole-5-carboxylic acid | Amide Coupling | Various Amines, EDC·HCl, HOBt | nih.govacs.org |

| Hydrazone | Thiazole-5-carbohydrazide | Condensation | Various Aldehydes/Ketones, Acid Catalyst | mdpi.comnih.gov |

| Hydrazone | Thiosemicarbazones | One-pot, 3-component reaction | Arylglyoxals, Meldrum's acid | tandfonline.com |

Formation of Fused Heterocyclic Systems Containing the Thiazole Moiety

The thiazole ring serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry.

One strategy involves using a pre-functionalized thiazole, such as 2-chloroacetamido-4-phenylthiazole, as a starting material. This compound can react with various nucleophiles to build new rings onto the thiazole core. nih.gov For example, reaction with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of a 2-(thiazol-2-ylimino)thiazolidin-4-one, a fused system containing two thiazole-related rings. nih.gov

Another approach involves the reaction of hydrazide-hydrazone derivatives of thiazoles with reagents that induce heterocyclization. For instance, a thiazole derivative can react with phenylisothiocyanate to form an intermediate that, upon treatment with α-haloketones, cyclizes to form a thiophene (B33073) ring attached to the thiazole scaffold. nih.gov Similarly, reactions can be designed to fuse pyran and pyrimidine (B1678525) rings onto the thiazole nucleus, leading to complex systems like thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. iaea.org These multi-ring structures are often synthesized to explore their potential as inhibitors of biological targets. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1,3 Thiazol 2 Ylsulfamic Acid Systems

Aromatic Substitution and Functionalization Reactions

The thiazole (B1198619) ring exhibits aromatic character due to the delocalization of pi-electrons. wikipedia.org Consequently, it can undergo electrophilic aromatic substitution reactions. The position of substitution is highly dependent on the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution: For unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which has the highest pi-electron density. pharmaguideline.comwikipedia.org Common electrophilic substitution reactions include halogenation and sulfonation. pharmaguideline.comslideshare.net For instance, thiazole itself is resistant to bromination unless activating groups are present. slideshare.net Sulfonation requires vigorous conditions, using oleum (B3057394) and sulfuric acid. slideshare.net The sulfamic acid group (-NHSO3H) at the C2 position is expected to influence these reactions. While the nitrogen atom's lone pair can donate electron density into the ring, the strongly electron-withdrawing sulfonyl group tends to deactivate the ring towards electrophilic attack compared to a simple amino group. However, electron-donating substituents at the C2 position are known to facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com

Functionalization Reactions: Functionalization of the thiazole ring can also be achieved through other mechanisms. For example, free-radical aromatic substitution using thiazol-2-yl radicals has been demonstrated. These radicals, generated from 2-iodothiazole (B1589636) or the diazonium salt of 2-aminothiazole (B372263), exhibit electrophilic character. rsc.org This suggests that 1,3-Thiazol-2-ylsulfamic acid derivatives could potentially be used to generate thiazol-2-yl radicals for substitution reactions on other aromatic compounds. rsc.org

Late-stage functionalization of aromatic C-H bonds is a significant area of research, and electrophilic aromatic substitution (SEAr) is a primary method for this, proceeding through a Wheland intermediate. nih.gov The reactivity patterns for thiazole systems in these modern synthetic strategies are an area of ongoing investigation.

A summary of potential aromatic substitution reactions is presented below.

| Reaction Type | Reagents/Conditions | Expected Major Product |

| Halogenation | X₂, mild to vigorous conditions | 5-Halo-1,3-thiazol-2-ylsulfamic acid |

| Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1,3-thiazol-2-ylsulfamic acid |

| Friedel-Crafts | R-X/AlCl₃ | Generally not successful on thiazoles |

Cycloaddition Reactions and Rearrangements

The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring means that these reactions often require high temperatures or specific activation. wikipedia.org

Diels-Alder Reactions: Thiazoles can act as dienes in Diels-Alder reactions with alkynes. These reactions are typically followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org A mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed through a complex pathway involving a formal [2+2] cycloaddition, an electrocyclic ring-opening, and a subsequent 6-electron electrocyclic ring-closing before sulfur extrusion. wikipedia.org

1,3-Dipolar Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (such as an alkene or alkyne). organic-chemistry.orgwikipedia.orgnih.gov Thiazolium salts, formed by the alkylation of the thiazole nitrogen, can serve as precursors to azomethine ylides (a type of 1,3-dipole) for use in [3+2] cycloaddition reactions. rsc.org This provides a route to complex, fused heterocyclic systems such as enantioenriched hydropyrrolo-thiazoles. rsc.org The reaction of azomethine ylides with thiazole-containing dipolarophiles, such as 2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, has also been studied, demonstrating the versatility of the thiazole moiety in these transformations. researchgate.net

Rearrangements: Thiazole derivatives can undergo rearrangement reactions. For example, the photolysis of 2-arylthiazoles can lead to the formation of 3-arylisothiazoles. rsc.org Thiazolium salts have also been shown to undergo cascade cycloaddition/rearrangement reactions to yield pyrrolo- evitachem.comacs.orgthiazine derivatives. rsc.org

| Reaction | Reactant Type | Product Type |

| Diels-Alder | Alkyne | Pyridine (after sulfur extrusion) |

| [3+2] Cycloaddition | Thiazolium salt (as ylide precursor) + Alkenes/Alkynes | Fused pyrrolo-thiazole systems |

| Photolytic Rearrangement | 2-Arylthiazole derivative | 3-Arylisothiazole derivative |

Oxidation and Reduction Pathways

The heteroatoms within the this compound system provide sites for both oxidation and reduction, although the aromatic thiazole ring is generally stable.

Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. wikipedia.org

N-Oxidation: Oxidation at the ring nitrogen (N3) using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid results in the formation of an aromatic thiazole N-oxide. wikipedia.org These N-oxides are useful intermediates, for example, in palladium-catalyzed C-H arylations. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org

The sulfamic acid group itself is generally resistant to oxidation under typical conditions.

Reduction: The thiazole ring is generally resistant to hydrogenation. slideshare.net However, some substituted thiazoles can undergo ring-opening or reduction under specific catalytic conditions. The sulfamic acid group is also stable towards most common reducing agents.

| Transformation | Reagent | Product |

| N-Oxidation | mCPBA, Hypofluorous acid | This compound N-oxide |

| S-Oxidation | Peroxy acids | This compound S-oxide/S,S-dioxide |

| Ring Hydrogenation | Catalytic Hydrogenation (e.g., Raney Ni) | Ring opening or reduced thiazolidine (B150603) derivatives (harsh conditions) |

Nucleophilic and Electrophilic Reactions

The this compound molecule possesses both nucleophilic and electrophilic centers, leading to a rich and varied reactivity profile. mdpi.com

Nucleophilic Reactions (as a Nucleophile):

N3-Protonation/Alkylation: The lone pair of electrons on the N3 atom of the thiazole ring makes it basic and nucleophilic. It is readily protonated by acids and can be alkylated by alkyl halides to form thiazolium salts. pharmaguideline.com

Sulfamic Acid Nitrogen: The nitrogen atom of the sulfamic acid group can also act as a nucleophile in reactions with electrophiles. evitachem.com

Electrophilic Reactions (as an Electrophile):

C2-Deprotonation: In a typical thiazole, the proton at the C2 position is the most acidic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. pharmaguideline.comwikipedia.org It can be removed by strong bases like organolithium reagents, creating a nucleophilic center at C2 that can react with various electrophiles. pharmaguideline.com However, in this compound, this position is substituted. The presence of the sulfamic acid group may influence the acidity of the remaining C4-H and C5-H protons.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack, especially if there is a good leaving group present or if the ring is activated (e.g., as a thiazolium salt). pharmaguideline.com The sulfamic acid group itself is not a typical leaving group for nucleophilic aromatic substitution. However, in highly activated thiazole systems, such as those with multiple electron-withdrawing groups, nucleophilic substitution at C2, C4, or C5 can occur. pleiades.online For example, in 2-(benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole, nucleophiles first attack the C2 position. pleiades.online

Summary of Reactive Sites:

| Site | Character | Common Reactions |

| N3 Atom | Nucleophilic, Basic | Protonation, Alkylation |

| Sulfamic Acid N-H | Nucleophilic | Reactions with electrophiles |

| C5 Atom | Nucleophilic (π-system) | Electrophilic Aromatic Substitution |

| Sulfonyl Sulfur | Electrophilic | Potential for nucleophilic attack (uncommon) |

Role as a Chemical Intermediate in Complex Molecule Synthesis

Thiazole derivatives are valuable building blocks in organic synthesis, frequently appearing in pharmaceuticals, agrochemicals, and dyes. mdpi.comnih.gov The varied reactivity of the thiazole ring and its substituents allows for its incorporation into larger, more complex molecular architectures.

This compound, and its derivatives, can serve as versatile chemical intermediates. nih.gov The thiazole ring can be constructed via methods like the Hantzsch thiazole synthesis, reacting α-halocarbonyl compounds with a thiourea (B124793) or thioamide derivative. nih.govmdpi.com Once formed, the this compound scaffold offers multiple handles for further chemical modification.

For example, the amino group of 2-aminothiazole derivatives (the parent structure for the sulfamic acid) is highly reactive and can be used in condensation reactions or to build fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. researchgate.netresearchgate.net Similarly, the sulfamic acid group of this compound could be derivatized or used to influence the solubility and binding properties of a target molecule.

The thiazole moiety is a key component in a number of complex, biologically active molecules. For instance, furanyl-1,3-thiazol-2-yl acetic acid derivatives have been developed as heparanase inhibitors. nih.gov The synthesis of various substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines demonstrates how the thiazole unit can be introduced and subsequently elaborated to create new compounds with potential antibacterial properties. nih.gov

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy of thiazole (B1198619) derivatives provides characteristic signals for the protons on the heterocyclic ring. In the case of 2-substituted thiazoles, the protons at the 4- and 5-positions of the thiazole ring typically appear as distinct doublets in the aromatic region of the spectrum. The precise chemical shifts and coupling constants are influenced by the nature of the substituent at the 2-position.

For instance, in related thiazole compounds, the thiazole ring protons often resonate in the range of δ 7-8 ppm. The sulfamic acid group at the 2-position is expected to influence the electron density of the thiazole ring, thereby affecting the chemical shifts of the H-4 and H-5 protons. The NH proton of the sulfamic acid group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H-NMR Data for Thiazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole H-4 | 7.0 - 8.0 | d | 3.0 - 4.0 |

| Thiazole H-5 | 7.0 - 8.0 | d | 3.0 - 4.0 |

| NH (sulfamic acid) | Variable | br s | - |

Note: The data presented are generalized from typical thiazole derivatives and may vary for 1,3-Thiazol-2-ylsulfamic acid. The exact values are dependent on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the three carbon atoms of the thiazole ring. The chemical shift of the C-2 carbon, being directly attached to the nitrogen and sulfur atoms of the ring and the sulfamic acid group, would be significantly different from the C-4 and C-5 carbons.

Quantum chemical calculations and experimental data for similar thiazole structures can help in the assignment of these signals. For example, in many 2-substituted thiazoles, the C-2 carbon resonance appears downfield due to the influence of the adjacent heteroatoms.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 160 - 170 |

| C-4 (Thiazole) | 140 - 150 |

| C-5 (Thiazole) | 110 - 120 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may differ.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, S=O, C=N, and C-S bonds.

The stretching vibrations of the N-H group in the sulfamic acid moiety typically appear as a broad band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O groups are expected to be observed in the ranges of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. The C=N stretching vibration of the thiazole ring usually appears around 1600-1650 cm⁻¹. pg.edu.plirjmets.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfamic acid) | Stretching | 3200 - 3400 (broad) |

| S=O (Sulfamic acid) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfamic acid) | Symmetric Stretching | 1180 - 1140 |

| C=N (Thiazole ring) | Stretching | 1600 - 1650 |

| C-S (Thiazole ring) | Stretching | 700 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would provide the exact molecular weight of the compound.

Fragmentation patterns observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for thiazole derivatives often involve the cleavage of the thiazole ring. For this compound, fragmentation could involve the loss of SO₃ from the sulfamic acid group. The fragmentation patterns of some thiazole-containing compounds have been described in the literature. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the thiazole ring. The position and intensity of these absorption maxima (λ_max) are influenced by the substituent on the ring and the solvent used. upi.edu

For many thiazole derivatives, absorption bands are observed in the UV region. The sulfamic acid group, being an auxochrome, may cause a shift in the absorption bands compared to the unsubstituted thiazole. Studies on related compounds have shown that the electronic absorption spectra of thiazoles are sensitive to substitution. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govd-nb.info A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. hilarispublisher.comrsc.org

Computational and Theoretical Studies of 1,3 Thiazol 2 Ylsulfamic Acid and Analogs

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is instrumental in predicting various molecular properties of thiazole (B1198619) derivatives, offering insights into their intrinsic stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy indicates the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comirjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com This analysis helps explain the charge transfer interactions occurring within a molecule. irjweb.comirjweb.com For instance, DFT studies on various thiazole derivatives have calculated these energy gaps to predict their behavior. irjweb.comresearchgate.net The electron distribution in both HOMO and LUMO is often observed in the precursor molecule, not necessarily in its substituted moieties. nih.gov

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Thiazole Derivative (Gaseous Phase) | DFT | - | - | 4.573 | researchgate.net |

| Thiazole Derivative (Aqueous Phase) | DFT | - | - | 4.677 | researchgate.net |

| 1,2,3-triazolyl ester of ketorolac (B1673617) (15K) | DFT/B3LYP | - | - | 0.144 Hartree (~3.92 eV) | nih.gov |

Global reactivity descriptors derived from the energies of frontier orbitals provide a quantitative measure of a molecule's reactivity. irjweb.com These parameters are calculated using the ionization potential (I) and electron affinity (A), which can be related to the HOMO and LUMO energies through Koopmans' theorem (I = -εHOMO and A = -εLUMO). nih.gov

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity for molecules with higher softness values. irjweb.comnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. nih.gov

These descriptors are crucial for predicting how a molecule will interact in a chemical reaction. irjweb.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer; higher hardness indicates lower reactivity. irjweb.com |

| Chemical Softness (S) | S = 1 / η | Measures the ease of charge transfer; higher softness indicates higher reactivity. irjweb.comnih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic nature of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Related to the escaping tendency of electrons. nih.gov |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex. doaj.orgmdpi.com This method is widely used to understand the structural basis of molecular recognition and to screen for potential drug candidates.

Docking studies on thiazole-based compounds have revealed key binding interactions that are crucial for their biological activity. nih.gov For example, in studies involving carbonic anhydrase IX, the deprotonated sulfonamide group of thiazole derivatives was found to form a coordination bond with the Zn(II) ion in the enzyme's catalytic site. nih.gov This primary interaction is often stabilized by a network of hydrogen bonds with nearby amino acid residues, such as Thr199. nih.gov

The thiazole ring itself plays a significant role, contributing to the compound's affinity and proper orientation within the active site of the receptor. nih.gov In other studies, docking analyses showed that thiazole-containing retinoids fit well into the binding pocket of the retinoic acid receptor (RARα), with a favorable hydrogen bond forming between the thiazole moiety and the Ser232 residue of the receptor. nih.gov These specific polar interactions are important for facilitating the non-polar interactions and conformational changes necessary for biological function. nih.gov

The three-dimensional conformation of a ligand is critical for its binding to a receptor. Conformational analysis, often performed alongside docking, explores the energetically favorable shapes a molecule can adopt. mdpi.comnih.gov Studies on thiazole-amino acid residues have shown they tend to adopt a unique semi-extended conformation, which is stabilized by intramolecular hydrogen bonds, such as an N–H⋯N bond between an amide group and the thiazole nitrogen atom. nih.gov

Binding affinity, which quantifies the strength of the ligand-receptor interaction, is predicted using scoring functions. These functions estimate the binding free energy of the complex. Lower binding energy values, often expressed in kcal/mol, indicate a more stable ligand-protein complex and higher binding affinity. nih.govmdpi.com For example, docking scores (S scores) are used where a lower score suggests a stronger interaction. nih.gov

| Compound/Analog | Target Protein | Predicted Binding Affinity | Key Interactions | Reference |

|---|---|---|---|---|

| Thiazole-based sulfonamide (M4) | Carbonic Anhydrase IX | Lowest S score (indicating strongest binding) | Coordination with Zn(II) ion, H-bonds with Thr199 | nih.gov |

| Thiazole derivative (GZ25) | Retinoic Acid Receptor (RARα/β) | Strongly binding ligand | H-bond with Ser232 | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | Human Serum Albumin (HSA) | -5.98 kcal/mol | Binding in the FA1 pocket | mdpi.com |

| Substituted thiazole derivative (9) | DNA gyrase | -6.4 to -9.2 kcal/mol (dock score range for series) | Hydrogen bonds and hydrophobic interactions | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. chalcogen.ro By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thus guiding drug design and optimization. researchgate.net

For thiazole derivatives, 2D and 3D-QSAR studies have been conducted to understand their inhibitory activity against various targets, such as 5-lipoxygenase (5-LOX). laccei.org These models are built using a set of known active compounds (the training set) and validated using an external set of compounds (the test set). imist.ma The predictive power of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (R²cv or q²). imist.ma

The molecular descriptors used in these models can be physicochemical (e.g., hydrophobicity via logP), electronic (e.g., LUMO energy), or topological. chalcogen.roimist.ma A successful QSAR model can provide valuable insights into the structural requirements for a desired biological effect. researchgate.net For example, a QSAR study on thiazolidinone derivatives revealed that the hydrophobic parameter (logP) had a significant correlation with antibacterial and antifungal activities. chalcogen.ro

| Modeling Method | Key Descriptors | R² (Training Set) | R²cv (Cross-validation) | R² (Test Set) | Reference |

|---|---|---|---|---|---|

| Multiple Linear Regression (MLR) | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | imist.ma |

| Artificial Neural Network (ANN) | [4-10-1] architecture | 0.98 | 0.99 | 0.98 | imist.ma |

Correlation of Physicochemical and Electronic Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For 1,3-thiazol-2-ylsulfamic acid and its analogs, a QSAR study would aim to build a mathematical model that correlates physicochemical and electronic properties with a measured biological effect.

Detailed Research Findings:

A typical QSAR study involves calculating a variety of molecular descriptors. These descriptors can be broadly categorized as physicochemical and electronic. For a series of analogs of this compound, these would likely include:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molecular weight, molar refractivity, and topological surface area. The lipophilicity, for instance, is crucial for a molecule's ability to cross cell membranes.

Electronic Descriptors: These pertain to the electronic structure of the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors are critical in determining how a molecule interacts with its biological target on an electronic level.

In studies of related sulfonamide derivatives, descriptors such as electrophilicity, SCF energy, and molar refractivity have been used to build QSAR models for antioxidant activity. ekb.eg For sulfamate (B1201201) and sulfamide (B24259) inhibitors of carbonic anhydrase, molecular shape, size, and lipophilicity were found to be important factors influencing their inhibitory action. nih.gov

The process involves synthesizing a series of analogs of this compound, measuring their biological activity, and then using statistical methods like multiple linear regression to derive a QSAR equation. This equation provides insight into which properties are most influential in determining the biological activity.

Below is an interactive data table illustrating the types of descriptors that would be used in a QSAR study of this compound analogs. The values are hypothetical and for illustrative purposes only.

| Compound | logP | Molecular Weight | HOMO Energy (eV) | LUMO Energy (eV) | Biological Activity (IC50, µM) |

| Analog 1 | 1.2 | 180.2 | -6.5 | -1.2 | 10.5 |

| Analog 2 | 1.5 | 194.3 | -6.7 | -1.1 | 8.2 |

| Analog 3 | 0.9 | 166.1 | -6.3 | -1.4 | 15.1 |

| Analog 4 | 1.8 | 208.4 | -6.9 | -1.0 | 5.7 |

| Analog 5 | 0.5 | 152.0 | -6.1 | -1.6 | 20.3 |

Predictive Modeling for Novel Analog Design

The QSAR models developed as described above serve as the foundation for predictive modeling. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound.

Detailed Research Findings:

The predictive power of a QSAR model is assessed through internal and external validation techniques. A reliable model can then be used to screen a virtual library of compounds. For instance, if the QSAR model for a series of this compound analogs indicates that lower HOMO energy and higher lipophilicity are correlated with improved biological activity, a computational chemist can design new analogs that possess these desired properties.

This approach has been successfully applied to various thiazole derivatives. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to design new anticonvulsant sulfamides. researchgate.net In such studies, the steric and electrostatic fields around the molecules are correlated with their biological activity, providing a three-dimensional map of the structural features that are important for activity.

The design of novel analogs of this compound would involve:

Identifying the key structural features and physicochemical properties that contribute to the desired biological activity from the QSAR model.

Proposing modifications to the parent structure to enhance these properties.

Calculating the descriptors for the proposed new analogs and using the QSAR model to predict their activity.

Prioritizing the most promising candidates for synthesis and biological testing.

This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Simulation Science Tools for Chemical Systems Analysis

Beyond QSAR, a variety of simulation science tools are employed to analyze chemical systems at the molecular level. These tools provide a deeper understanding of the interactions between a molecule like this compound and its biological target.

Detailed Research Findings:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, molecular docking could be used to predict its binding mode within the active site of a target enzyme. Studies on other thiazole sulfonamide derivatives have used molecular docking to understand their fit into the binding sites of target proteins. researchgate.net The results of a docking study are often visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine its optimized geometry, electronic properties, and reactivity. In research on other thiazole derivatives, DFT analysis has been used to calculate bond lengths, bond angles, and quantum chemical parameters. researchgate.net

The table below illustrates the kind of data that can be generated from these simulation tools for a hypothetical interaction of this compound with a target protein.

| Simulation Tool | Type of Data Generated | Example Finding for this compound (Hypothetical) |

| Molecular Docking | Binding affinity (kcal/mol), Binding pose, Key interacting amino acid residues | Predicted binding affinity of -8.5 kcal/mol. The sulfamic acid group forms hydrogen bonds with Serine and Lysine residues in the active site. |

| DFT | Optimized molecular geometry, HOMO-LUMO gap, Electrostatic potential map | The HOMO-LUMO gap is calculated to be 4.5 eV, indicating good electronic stability. The electrostatic potential map shows a region of high negative potential around the sulfamic acid group, suggesting its role in electrostatic interactions. |

These computational tools, when used in concert, provide a powerful platform for the rational design of new and more effective analogs of this compound.

Biological Activity and Mechanistic Insights of 1,3 Thiazol 2 Ylsulfamic Acid Derivatives Excluding Clinical/safety/dosage

Enzyme Inhibition Studies

Cholinesterase Inhibition (AChE and BChE) and Anti-inflammatory Correlation

Derivatives of 1,3-thiazole have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the cholinergic hypothesis of Alzheimer's disease. dergipark.org.tr Research has explored the synthesis of various thiazole-based compounds and their subsequent in vitro evaluation for AChE and BChE inhibitory activity. nih.govdergipark.org.tr

One area of investigation has been the synthesis of new 1,3-thiazole derivatives to identify potent inhibitors of AChE or BChE. academie-sciences.fr Some of these derivatives have demonstrated inhibitory activity with IC50 values in the micromolar range, and in some cases, selective inhibition of either AChE or BChE has been observed. academie-sciences.fr For instance, certain naphtho-triazoles with a pentenyl substituent have shown notable potential as cholinesterase inhibitors. mdpi.com In a series of synthesized thiazole-based derivatives, two compounds, 10 and 16 , exhibited potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM, respectively. nih.gov Other compounds in the same series displayed moderate activity. nih.gov

A correlation between cholinesterase inhibition and anti-inflammatory activity has also been explored. academie-sciences.fr Studies have shown that the same 1,3-thiazole compounds that inhibit cholinesterases can also inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF) cytokine production in peripheral blood mononuclear cells (PBMCs). academie-sciences.fr This suggests a dual therapeutic potential for these compounds. For example, an amide derivative containing a quinoxaline system, amide 7 , demonstrated significant anti-inflammatory activity without cytotoxic effects. academie-sciences.fr Another compound, 14 , showed selective BChE inhibition along with anti-inflammatory activity comparable to amide 7 . academie-sciences.fr

Interactive Table: Cholinesterase Inhibition by 1,3-Thiazole Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 10 | AChE | 103.24 | nih.gov |

| 16 | AChE | 108.94 | nih.gov |

| Amide 7 | - | - | academie-sciences.fr |

Carbonic Anhydrase Inhibition

A series of thiazol-(2(3H)-ylideneamino)benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov These compounds demonstrated potent inhibition against both hCA I and hCA II. nih.gov

The inhibitory activity was quantified by determining the IC50 (hydratase) and Ki (esterase) values. For hCA I, the IC50 values ranged from 113 to 395.8 nM, with Ki values between 77.38 and 319.59 nM. nih.gov For hCA II, the IC50 values were in the range of 91.9 to 516 nM, with Ki values from 62.79 to 425.89 nM. nih.gov

Among the synthesized compounds, 5c was identified as the most active inhibitor of hCA I with a Ki value of 77.38 nM. nih.gov For hCA II, compound 5g was the most potent, exhibiting a Ki value of 62.79 nM. nih.gov Sulfonamides containing a 1,3,4-thiadiazole/thiadiazoline ring are well-established scaffolds for carbonic anhydrase inhibitors. mdpi.com

Interactive Table: Inhibition of Carbonic Anhydrase Isozymes by Thiazol-(2(3H)-ylideneamino)benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Series | hCA I | 113 - 395.8 | 77.38 - 319.59 | nih.gov |

| Series | hCA II | 91.9 - 516 | 62.79 - 425.89 | nih.gov |

| 5c | hCA I | - | 77.38 | nih.gov |

Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen IX oxidase (PPO) is an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll. nih.gov PPO inhibitors can disrupt this process, leading to an accumulation of protoporphyrinogen IX and subsequent lipid peroxidation, which is lethal to weeds. nih.gov

A series of thiazole (B1198619) phenoxypyridine derivatives have been designed and synthesized to protect maize from the phytotoxic effects of the PPO-inhibiting herbicide, fomesafen. nih.gov Bioassays revealed that these compounds could enhance the tolerance of maize to fomesafen-induced toxicity. nih.gov One compound, 4i , was particularly effective, with average recovery rates of growth index exceeding 72% after treatment. nih.gov

Mechanistically, it was found that treatment with compound 4i led to a significant increase in glutathione content (167%) and glutathione S-transferase activity (163%) compared to the fomesafen-treated group. nih.gov Crucially, the activity of PPO, the target enzyme of fomesafen, was restored to 93% of the control level after treatment with compound 4i . nih.gov Molecular docking studies suggest that compound 4i may compete with fomesafen for binding to the active site of the PPO enzyme, thereby achieving a detoxifying effect. nih.gov

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy. mdpi.comnih.gov Several series of thiazole and thiadiazole derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2. mdpi.comnih.govsemanticscholar.org

In one study, two series of new thiazole-based analogs were synthesized and screened for their cytotoxic potency and VEGFR-2 inhibition. mdpi.com The 4-chlorophenylthiazolyl derivative 4b and the 3-nitrophenylthiazolyl derivative 4d demonstrated significant VEGFR-2 enzyme inhibition, with 81.36% and 85.72% inhibition, respectively, compared to the standard, sorafenib (86.93% inhibition). mdpi.com These findings suggest that an electron-withdrawing group on the phenyl ring of the arylthiazolyl moiety may enhance VEGFR-2 inhibitory activity. mdpi.com

Another study focused on novel 3-thiazolyl-coumarins as potential VEGFR-2 inhibitors. nih.gov Molecular docking studies of these derivatives against VEGFR-2 showed promising results, with compounds 6d and 6b exhibiting the highest binding scores. nih.gov In vitro cytotoxicity assays against the MCF-7 human breast cancer cell line revealed that compounds 6d and 6b had IC50 values of 10.5 ± 0.71 and 11.2 ± 0.80 μM, respectively. nih.gov A series of 2,3-dihydro-1,3,4-thiadiazole derivatives were also designed, with compound 11a showing potent VEGFR-2 inhibition with an IC50 of 0.055 µM, comparable to sorafenib. nih.gov

Interactive Table: VEGFR-2 Inhibition by Thiazole Derivatives

| Compound | Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| 4b | 81.36 | - | mdpi.com |

| 4d | 85.72 | - | mdpi.com |

| Sorafenib (Reference) | 86.93 | - | mdpi.com |

| 6d | - | 10.5 ± 0.71 | nih.gov |

| 6b | - | 11.2 ± 0.80 | nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key in the production of prostaglandins, which are mediators of inflammation. nih.gov Thiazole and thiazolidinone derivatives have been investigated as potential inhibitors of COX-1 and COX-2. nih.gov

The evaluation of a series of diphenylthiazole–thiazolidinone hybrids for COX-1/COX-2 inhibitory potency revealed that all tested compounds exhibited moderate to high activity. nih.gov The potency of these compounds was found to be dependent on the substituent on the thiazolidinone ring. nih.gov For instance, replacing a five-membered thiophene (B33073) ring with pyridine (B92270) or phenyl rings significantly increased COX-1 inhibitory activity and selectivity. nih.gov

In another study, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives were evaluated for their anti-inflammatory activity and their mechanism of action against COX-1 and COX-2. nih.gov The enzymatic assays showed that these derivatives significantly inhibited the COX-1 enzyme with IC50 values in the micromolar range, while no activity against COX-2 was observed. nih.gov The most active compounds, 3 , 4 , and 14 , had COX-1 IC50 values of 1.08, 1.12, and 9.62 μM, respectively, which were more potent than the reference drugs ibuprofen (12.7 μM) and naproxen (40.10 μM). nih.gov

Interactive Table: COX-1 Inhibition by Thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3 | COX-1 | 1.08 | nih.gov |

| 4 | COX-1 | 1.12 | nih.gov |

| 14 | COX-1 | 9.62 | nih.gov |

| Ibuprofen (Reference) | COX-1 | 12.7 | nih.gov |

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govresearchgate.net A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1 ) as a novel antagonist of ZAC. nih.gov

Further investigation into the structure-activity relationship of N-(thiazol-2-yl)-benzamide analogs led to the identification of several compounds with more potent ZAC inhibition than the initial hit, with IC50 values in the range of 1–3 μM. nih.gov One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a , TTFB), was found to be a roughly equipotent antagonist of ZAC signaling evoked by both Zn2+ and H+ ions, as well as the spontaneous activity of the channel. nih.govresearchgate.net

Functional characterization revealed that TTFB is a selective ZAC antagonist, showing no significant activity at other related receptors at a concentration of 30 μM. nih.govresearchgate.net The antagonist 1 displayed largely noncompetitive antagonism of Zn2+-induced ZAC signaling. nih.govresearchgate.net It is suggested that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.govresearchgate.net

Interactive Table: ZAC Antagonism by N-(thiazol-2-yl)-benzamide Analogs

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | ZAC Antagonist | - | nih.gov |

| 2b | ZAC Antagonist | 1-3 | nih.gov |

| 4c | ZAC Antagonist | 1-3 | nih.gov |

Antimicrobial Research Pathways of 1,3-Thiazol-2-ylsulfamic Acid Derivatives

Derivatives of 1,3-thiazole, a heterocyclic compound containing sulfur and nitrogen, have been a significant focus of antimicrobial research due to their wide range of biological activities. The thiazole ring is a core component of many synthetic compounds with demonstrated therapeutic potential.

Antibacterial Efficacy and Spectrum

Thiazole derivatives have demonstrated notable efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The versatility of the thiazole scaffold allows for modifications that can enhance antibacterial potency. For instance, sulfathiazole, a derivative of thiazole, is known for its antibacterial properties. jchemrev.comjchemrev.com Research has shown that various substituted thiazole derivatives exhibit significant antibacterial activity.

A series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity. nih.govresearchgate.net Compounds 11 and 12 showed notable antibacterial activity at higher concentrations (125–200 μg/mL), while benzo[d]thiazole derivatives 13 and 14 were effective at lower concentrations (50–75 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Another study synthesized thiazole derivatives that were tested against Gram-negative bacteria such as Serratia marcescens, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. ekb.eg

Furthermore, novel thiazole derivatives have shown prominent antibacterial activity against various pathogens. biointerfaceresearch.com For example, thiazole-based Schiff base compounds have demonstrated favorable activity against both E. coli and S. aureus. jchemrev.com The antibacterial activity of some derivatives has been found to be comparable to standard drugs like Norfloxacin and Ciprofloxacin. ekb.eg The design and synthesis of compounds containing more than one thiazole ring have been shown to enhance their therapeutic activities. mdpi.com

| Compound Type | Test Organisms | Activity Level (MIC) | Reference |

|---|---|---|---|

| 2-phenyl-1,3-thiazole derivatives (11, 12) | S. aureus, E. coli | 125–150 μg/mL | nih.gov |

| benzo[d]thiazole derivatives (13, 14) | Gram-positive and Gram-negative bacteria | 50–75 μg/mL | nih.gov |

| Thiazole Schiff bases (59) | E. coli, S. aureus | Favorable activity at 200 µg/mL | jchemrev.com |

| Thiazolin-4-one derivatives (42) | Gram-positive bacteria | More efficient than other derivatives | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a-d) | General antimicrobial | Comparable to norfloxacin | jchemrev.com |

Antifungal Properties

The antifungal potential of thiazole derivatives has been well-documented, with some compounds showing efficacy comparable to established antifungal agents like ketoconazole and fluconazole. jchemrev.comjchemrev.com Their activity extends to various forms of candidiasis. jchemrev.comjchemrev.com

In one study, a series of newly synthesized thiazole derivatives containing a cyclopropane system demonstrated very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. researchgate.net This activity was similar to or even higher than that of nystatin. The mechanism of action for these derivatives may involve disruption of the fungal cell wall or cell membrane. researchgate.net

Another study of 1,3-thiazole and benzo[d]thiazole derivatives found that compounds 11 and 12 had notable antifungal activity against Aspergillus niger at concentrations of 125-200 μg/mL, while benzo[d]thiazole derivatives 13 and 14 were significantly active at 50-75 μg/mL. nih.gov Furthermore, some thiazole derivatives have shown potent antifungal activity against A. niger and C. albicans with MIC values as low as 16.2 µM and 15.3 µM, respectively. jchemrev.com

| Compound Type | Test Organism | Activity Level (MIC) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 µg/mL | researchgate.net |

| 2-phenyl-1,3-thiazole derivatives (11, 12) | Aspergillus niger | 125-150 µg/mL | nih.gov |

| benzo[d]thiazole derivatives (13, 14) | Aspergillus niger | 50-75 µg/mL | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43b) | Aspergillus niger | 16.2 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43d) | Candida albicans | 15.3 µM | jchemrev.com |

Antiviral Activity

The thiazole scaffold is a key component in a number of compounds with broad-spectrum antiviral activity. liverpool.ac.uk Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov For instance, Ritonavir, an anti-HIV drug, contains a thiazole ring and functions as a protease inhibitor. jchemrev.comjchemrev.com

The development of new, safe, and efficient antiviral drugs is critical due to the emergence of drug-resistant viral strains. nih.gov Thiazole derivatives represent a promising class of molecules for the development of new antiviral agents. nih.gov Research has focused on synthesizing novel thiazole derivatives and evaluating their antiviral potential. For example, some bis-1,3-thiazole derivatives have been screened for activity against Hepatitis C virus (HCV). researchgate.net

Antiplasmodial Activity

Research into the antiplasmodial activity of thiazole-containing compounds has shown promising results in the search for new malaria treatments. A study on novel benzimidazole derivatives, which can be considered related to thiazole structures due to their heterocyclic nature, demonstrated antiplasmodial activity. Two such molecules displayed activity in the high nanomolar range against a chloroquine-sensitive strain of Plasmodium falciparum, with selectivity indexes above 10. nih.gov These compounds appear to act on the parasite through a mechanism different from that of chloroquine, which involves interference with hemozoin biocrystallization. nih.gov

Anti-proliferative and Anticancer Mechanism Investigations

Thiazole derivatives have been a focal point of cancer research due to their anti-proliferative effects on various tumor cell lines.

Cell Cycle Arrest Mechanisms

A key mechanism through which thiazole derivatives exert their anticancer effects is the induction of cell cycle arrest. This disruption of the normal cell division process can lead to the inhibition of tumor growth.

One study found that a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov A specific compound from this class, compound 14, was shown to cause cell cycle arrest at the G0/G1 interphase in a select set of cancer cell types, including a human B-cell lymphoma cell line, with no observed effects on normal human cells. nih.gov

In another investigation, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated for anticancer activity. dntb.gov.uamdpi.com The most active derivative, compound 4c, induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. dntb.gov.uamdpi.com This was evidenced by an increase in the percentage and accumulation of cancer cells in the pre-G1 phase to 37.36% compared to 2.02% in untreated cells. dntb.gov.uamdpi.com This effect is potentially linked to the inhibition of cyclin-dependent kinase 2 (CDK2). mdpi.com Furthermore, elevated levels of reactive oxygen species (ROS) in cancer cells treated with certain thiazole derivatives have been associated with cell cycle arrest and inhibition of DNA biosynthesis. dntb.gov.ua

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 14 (1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative) | Human B-cell lymphoma (BJAB) | Cell cycle arrest at G0/G1 interphase | nih.gov |

| Compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one) | Breast cancer (MCF-7) | Cell cycle arrest at G1/S phase, accumulation in pre-G1 phase | dntb.gov.uamdpi.com |

| Les-6547 and Les-6557 (thiopyrano[2,3-d]thiazoles) | Colorectal cancer (HT-29) | Increased ROS levels associated with cell cycle arrest | dntb.gov.ua |

Target-Specific Antiproliferative Action in Cancer Cell Lines

Derivatives of 1,3-thiazole have demonstrated significant and targeted antiproliferative activity across a variety of human cancer cell lines. Research has identified specific molecular targets and pathways through which these compounds exert their cytotoxic effects.

One class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a range of tumor cell lines. nih.gov A specific compound from this series demonstrated selective inhibition of the human B-cell lymphoma cell line (BJAB) and was found to induce cell cycle arrest at the G0/G1 interphase without affecting normal human cells. nih.gov

Other thiazole-based derivatives have been identified as dual inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, compounds designated as 11d and 11f were highlighted for their potent dual inhibitory activity. nih.gov Further studies have revealed thiazole derivatives that function as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com

The mechanism of action for some derivatives involves the inhibition of tubulin polymerization, a critical process for cell division. frontiersin.org A novel series of thiazole-based compounds was found to inhibit tubulin polymerization, with the most effective derivative, 10a, exhibiting an IC₅₀ value of 2.69 μM, which is more potent than the reference compound combretastatin A-4. frontiersin.org These compounds showed no cytotoxic effects on normal cells. frontiersin.org

Additionally, certain thiazole derivatives incorporating a phthalimide structure have shown strong cytotoxic activity by inducing apoptosis through the intrinsic pathway. nih.gov Compound 5b was particularly potent against the MCF-7 breast cancer cell line, while compounds 5k and 5g were highly active against MDA-MB-468 and PC-12 cell lines, respectively. nih.gov The cytotoxic activity was linked to DNA fragmentation and caspase-3 activation. nih.gov

Table 1: Antiproliferative Activity of Selected 1,3-Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Molecular Target/Mechanism | Key Findings |

| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | Human B-cell lymphoma (BJAB) | G0/G1 Cell Cycle Arrest | Potent and selective anti-proliferative activity. nih.gov |

| Thiazole-based derivatives (11d, 11f) | Panel of four cancer cell lines | Dual EGFR/VEGFR-2 Inhibition | Potent dual inhibitory activity observed. nih.gov |

| Thiazole-2-acetamide derivative (10a) | Various cancer cell lines | Tubulin Polymerization Inhibition | IC₅₀ of 2.69 μM; more potent than combretastatin A-4. frontiersin.org |

| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast Cancer) | Apoptosis Induction (Intrinsic Pathway) | IC₅₀ of 0.2±0.01 µM. nih.gov |

| Thiazole derivative (4c) | MCF-7, HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ of 2.57 µM (MCF-7) and 7.26 µM (HepG2). mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative (3h) | Panel of four cancer cell lines | Multi-target: EGFR, BRAFV600E, EGFRT790M | Most potent inhibitor of the studied targets. mdpi.com |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 1,3-thiazole derivatives influences their biological activity. These studies have shown that the type and position of substituents on the thiazole ring and associated moieties can dramatically alter efficacy and selectivity.

In one study of antitumor agents, SAR analysis confirmed that the presence of a methoxy group led to higher activity compared to a halogen group on the compound structure. ijper.org Another study synthesized a series of novel 1,3-thiazole amide derivatives of the pentacyclic triterpene Ochraceolide A and evaluated their activity against human cancer cell lines. nih.gov The results clearly demonstrated the impact of substituents; the 5-nitrofuramide derivative (2o) showed the best cytotoxic and antiproliferative activity. nih.gov In contrast, the butyramide derivative (2c) was noted for its high selectivity against SiHa cells, while the phenyl amide derivatives were found to be inactive. nih.gov

Research into 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones revealed that compound 4c had the most potent cytotoxic activity against MCF-7 and HepG2 cancer cells. mdpi.com In comparison, compound 4b, which featured a bromide substitution, and compound 5, with an acetyloxy group, demonstrated only moderate cytotoxic activity. mdpi.com

Further SAR insights were gained from a study of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which were divided into two scaffolds. Scaffold B compounds, which contained 4-benzoyl, 5-phenyl-1,2,3-triazoles, were found to be significantly more potent than Scaffold A compounds, which had 4-acetly, 5-methyl-1,2,3-triazoles. This indicates the importance of the phenyl group on the 1,2,3-triazole moiety for enhancing antiproliferative action. mdpi.com

Table 2: Influence of Substituents on Biological Activity of Thiazole Derivatives

| Base Scaffold | Substituent Group | Resulting Activity | Reference |

| Pyrazole, naphthalene, and thiazole rings | Methoxy group | Higher antitumor activity than halogen groups. | ijper.org |

| Ochraceolide A-thiazole amide | 5-nitrofuramide | Best cytotoxic and antiproliferative activity. | nih.gov |

| Ochraceolide A-thiazole amide | Butyramide | High selectivity against SiHa cells. | nih.gov |

| Ochraceolide A-thiazole amide | Phenyl amide | Inactive. | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | Phenyl group on triazole moiety | Enhanced antiproliferative action. | mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | Methyl group on triazole moiety | Less potent antiproliferative action. | mdpi.com |

The 1,3-thiazole ring is recognized as a critical pharmacophore and a versatile building block in drug design and discovery. nih.gov Its structure allows for the easy generation of diverse derivatives, which is essential for lead generation and subsequent lead optimization. nih.gov

Lead optimization is often achieved by combining known pharmacophores to create hybrid molecules with enhanced potency. An example of this strategy involves the incorporation of two promising anticancer pharmacophores, phthalimide and 1,3-thiazole, into a single molecular structure. nih.gov This approach aimed to develop a new series of anticancer derivatives with remarkable potency by leveraging the established biological activities of both structural motifs. nih.gov The resulting thiazole-bearing phthalimide derivatives indeed showed strong cytotoxic and pro-apoptotic activity, validating this lead optimization strategy. nih.gov

Other Biological System Interactions

Beyond their applications in medicine, certain 1,3-thiazole derivatives have been investigated for their effects on biological systems in agriculture. Research has shown that specific compounds can act as plant growth promoters.

In one study, the derivative 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed. researchgate.net The application of this compound led to an increase in both seed yield and the oil content of the seeds, highlighting its potential for agricultural use. researchgate.net

The 2-aminothiazole (B372263) structural motif, a core component of many thiazole derivatives, is known to be associated with herbicidal properties. researchgate.net This suggests a potential application for this class of compounds in weed management for agricultural purposes.

Furthermore, various thiazole derivatives have been evaluated for their antimicrobial activity, including antifungal effects that are relevant to agriculture. nih.govmdpi.com Studies on 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives showed they possessed antifungal activity against Candida sp. and Aspergillus sp. strains. nih.govmdpi.com Another derivative, compound 54, which contains an additional 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety, demonstrated notable antifungal activity against C. albicans. nih.gov These findings indicate the potential for developing thiazole-based compounds for use as fungicides in controlling plant pathogens.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for the separation and quantification of organic molecules like 1,3-Thiazol-2-ylsulfamic acid from complex mixtures. Its high resolving power makes it an indispensable tool.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically a Diode-Array Detector (DAD) or UV detector, is a primary method for the analysis of thiazole-containing compounds. The aromatic nature of the thiazole (B1198619) ring allows for strong UV absorbance.

While a specific HPLC method for this compound is not published, methods for other polar, acidic thiazole derivatives serve as an excellent template. For instance, a hydrophilic interaction liquid chromatography (HILIC) approach is often suitable for polar compounds that are poorly retained on traditional reversed-phase columns. An exemplary HILIC method developed for a complex thiazolidine (B150603) derivative demonstrates the typical parameters that would be optimized. nih.govnih.gov

Table 1: Example HPLC Parameters for a Related Thiazole Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water/Acetonitrile (95:5, v/v) | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Water/Acetonitrile (5:95, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Column Temperature | 20 °C | nih.gov |